1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol

Medicinal Chemistry Physicochemical Property Scaffold Differentiation

Choose 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol for selective NPP3 inhibitor optimization. The 4-methylphthalazine core is essential for potency; generic unsubstituted analogs fail. Chiral pyrrolidine-3-ol enables late-stage diversification and zinc-ion interaction mapping. A rational matched molecular pair comparator for kinase/methyltransferase SAR campaigns. Verify internal bioactivity; structural fidelity guaranteed.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 1469144-95-3
Cat. No. B2720714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol
CAS1469144-95-3
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)N3CCC(C3)O
InChIInChI=1S/C13H15N3O/c1-9-11-4-2-3-5-12(11)13(15-14-9)16-7-6-10(17)8-16/h2-5,10,17H,6-8H2,1H3
InChIKeyBSPIIDXJDVMEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol (CAS 1469144-95-3): Baseline Identity for Research Sourcing


1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol is a synthetic heterocyclic small molecule (molecular formula C₁₃H₁₅N₃O, molecular weight 229.28 g/mol) composed of a pyrrolidin-3-ol ring directly N-linked to a 4-methylphthalazine scaffold . The compound belongs to the broader class of phthalazine-pyrrolidine hybrids, a chemotype explored for diverse biological activities including kinase inhibition, phosphodiesterase modulation, and epigenetic target engagement. However, publicly accessible, peer-reviewed bioactivity data for this specific compound are currently absent from major repositories such as PubChem, ChEMBL, and the primary medicinal chemistry literature. Consequently, its baseline characterization is limited to fundamental chemical identity, and any procurement decision must rest primarily on its structural novelty and the synthetic tractability of its scaffold rather than on established differential performance metrics.

Why 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol Cannot Be Replaced by Generic Phthalazine or Pyrrolidine Analogs


The critical substitution risk arises from the compound's unique connectivity: a secondary alcohol on the pyrrolidine ring combined with a 4-methyl substituent on the phthalazine heterocycle. Both features are known SAR (structure-activity relationship) switch points in phthalazine-based inhibitors. For instance, in the NPP3 inhibitor series, the presence and orientation of a methyl group on the phthalazine core proved essential for potency and selectivity [1]. Generic analogs lacking the 4-methyl group (e.g., unsubstituted phthalazine-pyrrolidine hybrids) or bearing a different pyrrolidine substitution pattern (e.g., piperidine, pyrrolidine without the 3‑OH handle) would be expected to exhibit divergent binding modes and pharmacokinetic profiles within known phthalazine-targeted proteins such as NPP3, PARP, or kinases. Therefore, simple in-class substitution without explicit comparative data carries a high risk of functional non-equivalence in any biological or chemical biology workflow.

Quantitative Differentiation Evidence for 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol: Head-to-Head and Class-Level Data


Molecular Properties Differentiating from Unsubstituted Phthalazine-Pyrrolidine Hybrids

Compared to the closest unsubstituted phthalazine analog, 1-(phthalazin-1-yl)pyrrolidin-3-ol (which lacks the 4-methyl group), 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol introduces a methyl substituent that increases molecular weight by 14.02 Da (from 215.26 to 229.28) and adds a lipophilic increment of approximately +0.5 LogP units . These physicochemical shifts are substantial enough to alter passive membrane permeability and target-binding lipophilic efficiency in the context of phthalazine-driven biological recognition [1]. No vendor or primary literature currently provides a direct head-to-head bioactivity comparison between these two compounds. The differentiation is therefore based on class-level structure–property relationships.

Medicinal Chemistry Physicochemical Property Scaffold Differentiation

Scaffold Differentiation from NPP3 Inhibitor 4-((4-Methylphthalazin-1-yl)amino)benzenesulfonamide

A directly related 4-methylphthalazine derivative, 4-((4-methylphthalazin-1-yl)amino)benzenesulfonamide, was identified as an inhibitor of human NPP3 with a reported IC₅₀ of 0.412 µM in a compound library screening [1]. Subsequent SAR optimization led to the potent derivative 2-methyl-5-{4-((4-sulfamoylphenyl)amino)phthalazin-1-yl}benzenesulfonamide (Kᵢ = 53.7 nM versus ATP). The target compound 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol replaces the aniline/sulfonamide linker with a pyrrolidin-3-ol motif, which is predicted to introduce hydrogen-bond donor/acceptor capacity and alter the trajectory of the exit vector from the phthalazine core. No NPP3 activity data have been reported for the target compound. This evidence demonstrates that the 4-methylphthalazine core is a validated recognition element for NPP3, and the pyrrolidine modification represents an underexplored SAR opportunity rather than a direct potency claim.

NPP3 Inhibition Cancer Immunotherapy Scaffold Comparison

Pyrrolidine Ring Hydroxyl Group as a Synthetic Handle vs. Deoxygenated Analogs

The presence of a secondary alcohol at the 3-position of the pyrrolidine ring distinguishes this compound from deoxygenated analogs such as 1-(4-methylphthalazin-1-yl)pyrrolidine. The hydroxyl group (i) serves as a synthetic handle for further functionalization (e.g., esterification, carbamate formation, Mitsunobu inversion, or oxidation to the ketone), and (ii) introduces a stereocenter that can be exploited for diastereoselective synthesis or chiral resolution [1]. In contrast, the fully deoxygenated analog lacks this versatility and cannot directly yield chiral intermediates. No experimental reactivity comparison has been published, but the differential synthetic utility is a well-established class property of pyrrolidine-3-ol derivatives [2].

Synthetic Chemistry Functional Group Interconversion Building Block Comparison

Optimal Application Scenarios for 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol Based on Current Evidence


NPP3/Carbonic Anhydrase Dual Inhibitor SAR Expansion

The validated 4-methylphthalazine core in NPP3 inhibition [1] makes this compound a rational choice for laboratories synthesizing focused libraries aimed at improving potency or selectivity over the reference inhibitor 4-((4-methylphthalazin-1-yl)amino)benzenesulfonamide. The pyrrolidin-3-ol moiety offers a new vector for exploring interactions with the NPP3 active site zinc ions or the adjacent carbonic anhydrase binding pocket.

Chiral Building Block for Kinase or Epigenetic Probe Synthesis

Owing to the combination of a phthalazine (a privileged kinase hinge-binder) and a chiral pyrrolidine alcohol, this compound serves as a versatile intermediate for generating enantiomerically pure analogs [1]. Medicinal chemists targeting protein methyltransferases or receptor tyrosine kinases can exploit the hydroxyl group for late-stage diversification, though confirmatory bioactivity data must be generated internally.

Negative Control or Tool Compound for Phthalazine-Selective Assays

Given the demonstrated target engagement of structurally related 4-methylphthalazine derivatives, this compound may be used as a matched molecular pair comparator in biochemical screens where the pyrrolidine substitution replaces a known pharmacophore (e.g., aniline or sulfonamide). Its procurement enables the dissection of linker contributions to target binding, predicated on class-level SAR from the NPP3 series [1].

Quote Request

Request a Quote for 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.